molecular formula C10H16N2O3S B12601346 2,5-Bis(dimethylamino)benzene-1-sulfonic acid CAS No. 650634-90-5

2,5-Bis(dimethylamino)benzene-1-sulfonic acid

Cat. No.: B12601346
CAS No.: 650634-90-5
M. Wt: 244.31 g/mol
InChI Key: AMQMNPDLZBKHKI-UHFFFAOYSA-N
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Description

2,5-Bis(dimethylamino)benzene-1-sulfonic acid is an organosulfur compound with the molecular formula C10H16N2O3S It is a derivative of benzenesulfonic acid, where two dimethylamino groups are substituted at the 2 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid typically involves the sulfonation of 2,5-dimethylaniline. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the removal of impurities and enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(dimethylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the dimethylamino groups under mild conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2,5-Bis(dimethylamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical assays and as a fluorescent probe for detecting biomolecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound with a simpler structure.

    2,5-Dimethylaniline: A precursor in the synthesis of 2,5-Bis(dimethylamino)benzene-1-sulfonic acid.

    Sulfanilic acid: Another sulfonic acid derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both dimethylamino groups and the sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2,5-Bis(dimethylamino)benzene-1-sulfonic acid (commonly referred to as "DMABSA") is a sulfonic acid derivative that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two dimethylamino groups and a sulfonic acid functional group, which may contribute to its interactions with biological systems.

1. Antioxidant Activity

Recent studies have shown that DMABSA exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism of Action : The antioxidant activity of DMABSA is thought to stem from its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

2. Enzyme Inhibition

DMABSA has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

  • Inhibition Studies : In vitro assays have demonstrated that DMABSA can inhibit AChE with an IC50 value indicative of moderate potency. This suggests its potential as a lead compound for developing therapeutic agents targeting cholinergic dysfunction.

3. Cytotoxicity

The cytotoxic effects of DMABSA have been investigated against several cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells.

Cell LineIC50 (µM)
MCF-745
Caco-260
PC-350

These results indicate that DMABSA possesses selective cytotoxicity, making it a candidate for further development in cancer therapy.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of DMABSA involved administering the compound to animal models subjected to oxidative stress. The results indicated a marked improvement in cognitive function and a reduction in markers of neuronal damage.

Case Study 2: Anticancer Properties

In another investigation, DMABSA was tested against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting its potential utility in cancer treatment protocols.

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of DMABSA. Modifications to the dimethylamino groups or sulfonic acid moiety could enhance its potency or selectivity against specific targets.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between DMABSA and target proteins involved in oxidative stress and cancer pathways. These studies suggest that hydrogen bonding and hydrophobic interactions play critical roles in its biological activity.

Properties

CAS No.

650634-90-5

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

2,5-bis(dimethylamino)benzenesulfonic acid

InChI

InChI=1S/C10H16N2O3S/c1-11(2)8-5-6-9(12(3)4)10(7-8)16(13,14)15/h5-7H,1-4H3,(H,13,14,15)

InChI Key

AMQMNPDLZBKHKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N(C)C)S(=O)(=O)O

Origin of Product

United States

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